![molecular formula C5H9BrN2O2S B2678819 [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide CAS No. 854429-70-2](/img/structure/B2678819.png)
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C5H9BrN2O2S. It is also known by its IUPAC name, 2-oxotetrahydro-3-furanyl imidothiocarbamate hydrobromide . This compound is characterized by its unique structure, which includes a furan ring, a thiocarbamate group, and a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-oxotetrahydrofuran with thiocarbamate derivatives under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness. Key steps include the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize the yield and minimize impurities .
化学反应分析
Types of Reactions
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine derivative.
Substitution: The hydrobromide group can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium acetate in polar solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The thiocarbamate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
相似化合物的比较
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:
(2-oxooxolan-3-yl)carbamimidothioate hydrobromide: This compound has a similar structure but may differ in its reactivity and biological activity.
2-oxotetrahydro-3-furanyl imidothiocarbamate hydrochloride: This compound has a chloride instead of a bromide group, which can affect its solubility and reactivity.
2-oxotetrahydro-3-furanyl imidothiocarbamate acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWIGHRSKYQVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
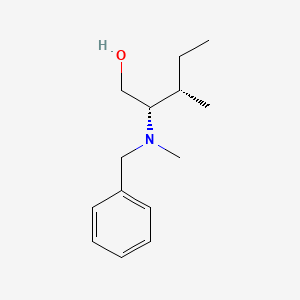
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)


![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2678741.png)
amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)
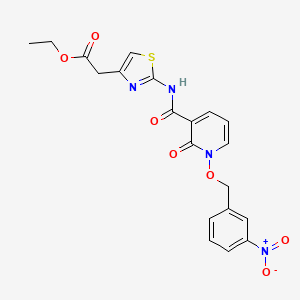
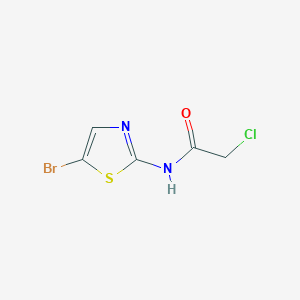
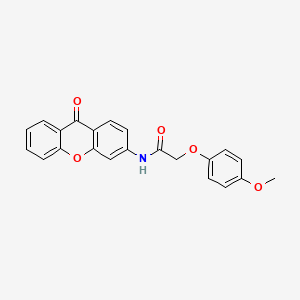
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)
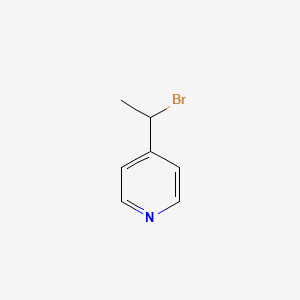
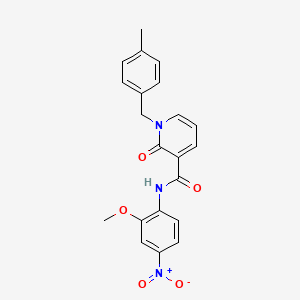
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)
